6-(4-methoxyphenyl)-3-(phenoxymethyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-(PHENOXYMETHYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-(PHENOXYMETHYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolothiadiazine core through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of the phenyl and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-(PHENOXYMETHYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazines: Other compounds in this class with similar structures and potential biological activities.
Phenyl-substituted Triazoles: Compounds with phenyl groups attached to triazole rings, sharing some structural similarities.
Uniqueness
6-(4-METHOXYPHENYL)-3-(PHENOXYMETHYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-(phenoxymethyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H23N5O3S/c1-32-19-14-12-17(13-15-19)22-23(24(31)26-18-8-4-2-5-9-18)34-25-28-27-21(30(25)29-22)16-33-20-10-6-3-7-11-20/h2-15,22-23,29H,16H2,1H3,(H,26,31) |
InChI Key |
ZDFDLERCCBPNSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)COC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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